3-Amino-5-methylbenzotrifluoride
Overview
Description
3-Amino-5-methylbenzotrifluoride is a compound that belongs to the class of organic compounds known as benzotrifluorides, which are characterized by a benzene ring substituted with a trifluoromethyl group and other functional groups. While the provided papers do not directly discuss 3-amino-5-methylbenzotrifluoride, they do provide insights into related compounds that can help infer some of its properties and synthesis methods.
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds typically involves multi-step reactions, including nitration, esterification, and reduction processes. For instance, the synthesis of methyl 2-amino-5-fluorobenzoate, a compound with a similar structure, was achieved using 3-fluorobenzoic acid as a starting material, followed by reactions with mixed acid and methanol, and finally reduction to yield the target product with high purity . This suggests that a similar approach could potentially be applied to synthesize 3-amino-5-methylbenzotrifluoride, starting from an appropriately substituted benzoic acid.
Molecular Structure Analysis
The molecular structure of benzotrifluoride derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid . Additionally, vibrational spectroscopy, including FT-Raman and Fourier transform infrared spectroscopy, can provide detailed information about the molecular and vibrational structure of compounds like 3-aminobenzotrifluoride . These methods could be applied to 3-amino-5-methylbenzotrifluoride to determine its precise molecular geometry and confirm its structure.
Chemical Reactions Analysis
The reactivity of fluorinated aromatic compounds can be quite diverse. For example, a photochemical synthesis method was used to create 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, showcasing the potential for fluorinated aromatics to undergo ring transformations and nucleophilic substitutions under certain conditions . This indicates that 3-amino-5-methylbenzotrifluoride may also participate in various chemical reactions, potentially leading to the formation of heterocyclic compounds or other derivatives through similar photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotrifluoride derivatives can be inferred from spectroscopic and computational studies. For instance, the vibrational frequencies, infrared intensities, and Raman scattering activities of 3-aminobenzotrifluoride were calculated using both Hartree-Fock and density functional theory methods, which also allowed for the prediction of thermodynamic functions . These computational approaches could be used to predict the properties of 3-amino-5-methylbenzotrifluoride, such as its melting point, solubility, and reactivity, which are crucial for its practical applications.
Scientific Research Applications
Photochemical Synthesis
3-Amino-5-methylbenzotrifluoride is used in photochemical methodologies, such as the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This process involves irradiation and results in the production of various oxadiazoles, demonstrating its potential in creating complex chemical structures (Buscemi et al., 2001).
Ligand-Receptor Interaction Studies
In studies of ligand-receptor interactions, like the 5-hydroxytryptamine type 3 receptor, derivatives of 3-Amino-5-methylbenzotrifluoride are used as ligands in fluorescence correlation spectroscopy. This highlights its utility in biochemical research, particularly in understanding receptor behavior (Wohland et al., 1999).
Corrosion Inhibition Studies
Compounds related to 3-Amino-5-methylbenzotrifluoride, like 3-amino-5-methylmercapto-1,2,4-triazole, are studied as corrosion inhibitors in materials science. These studies use quantum chemical methods to assess their efficiency in protecting metals like steel in corrosive environments (Gece & Bilgiç, 2009).
Molecular Structure and Antioxidant Activity
3-Amino-5-methylbenzotrifluoride derivatives are analyzed for their molecular structure, antioxidant activity, and potential DNA binding capabilities. These studies involve methods like X-ray diffraction and molecular docking, indicating its application in pharmaceutical and biochemical research (Yılmaz et al., 2020).
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-Raman and Fourier transform infrared spectroscopy, is used to study the molecular and vibrational structure of 3-aminobenzotrifluoride. This showcases its importance in understanding chemical and physical properties of compounds (Sundaraganesan et al., 2007).
Antitumor Properties
3-Amino-5-methylbenzotrifluoride and its derivatives are explored for their antitumor properties. Research in this area focuses on synthesizing and testing fluorinated benzothiazoles for cytotoxicity against various cancer cell lines, highlighting its potential in cancer therapy (Hutchinson et al., 2001).
Safety and Hazards
3-Amino-5-methylbenzotrifluoride is classified as toxic. It is hazardous by inhalation, in contact with skin, and if swallowed . Safety measures include avoiding breathing vapour, rinsing eyes immediately with plenty of water in case of contact, washing skin immediately with plenty of soap-suds after contact, and seeking medical advice immediately in case of accident or feeling unwell .
properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-6(8(9,10)11)4-7(12)3-5/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDJMBLMXGCHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372223 | |
Record name | 3-Methyl-5-trifluoromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-methylbenzotrifluoride | |
CAS RN |
96100-12-8 | |
Record name | 3-Methyl-5-trifluoromethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-methylbenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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